Cas no 1363210-22-3 (tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1363210-22-3x500.png)
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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- インチ: 1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3
- InChIKey: XOPLNGPCBYYTLQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1CC2CC1CN2C(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 287
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM380827-1g |
tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1363210-22-3 | 95%+ | 1g |
$2228 | 2023-01-19 | |
A2B Chem LLC | AK42084-1g |
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1363210-22-3 | 1g |
$3783.00 | 2024-04-20 |
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylateに関する追加情報
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Comprehensive Overview
The compound tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1363210-22-3, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique bicyclic structure, which combines a bicyclo[2.2.1]heptane framework with a tertiary butyl group and a bromomethyl substituent. The presence of the azabicyclo system makes it particularly interesting for researchers exploring bioactive molecules and drug delivery systems.
Recent studies have highlighted the potential of tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in the development of novel therapeutic agents. Its structure allows for versatile functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, researchers have explored the use of this compound as a precursor for constructing macrocyclic structures, which are known for their ability to bind to specific biological targets with high affinity.
The synthesis of tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization steps. The use of transition metal catalysts, such as ruthenium-based catalysts, has proven to be highly effective in achieving the desired bicyclic structure with high yield and purity. This compound's stability under various reaction conditions makes it an ideal building block for more complex molecular architectures.
In terms of applications, tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown promise in the field of polymer chemistry. Its bromomethyl group can serve as a reactive site for polymerization reactions, leading to the formation of novel polymeric materials with tailored mechanical and thermal properties. Additionally, this compound has been investigated as a potential precursor for the synthesis of biodegradable polymers, which are increasingly sought after in sustainable materials science.
The integration of computational chemistry techniques has further enhanced our understanding of the properties of tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical environments. These computational studies have also facilitated the design of new derivatives with improved functionality.
In conclusion, tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a versatile compound with a wide range of potential applications in modern chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and polymer synthesis.
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